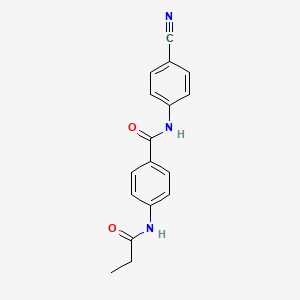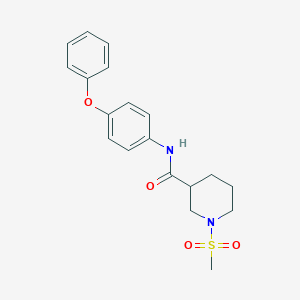![molecular formula C20H25N3O4S B4391965 N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4391965.png)
N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide
Vue d'ensemble
Description
N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide, commonly known as BPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promising results in various biological assays.
Mécanisme D'action
BPA is believed to exert its biological effects through the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. BPA has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. BPA has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPA is its versatility in various biological assays. It has been shown to be effective in a wide range of assays, including enzyme inhibition studies, receptor binding assays, and cell-based assays. However, one limitation of BPA is its potential toxicity at higher concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of BPA. One potential application is in the development of novel therapeutic agents for the treatment of cancer and Alzheimer's disease. BPA could also be used in the development of new enzyme inhibitors and receptor antagonists. Further studies are needed to fully understand the mechanisms of action and potential applications of BPA in scientific research.
Applications De Recherche Scientifique
BPA has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and receptor binding assays. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(24)21-19-14-18(8-9-20(19)27-2)28(25,26)23-12-10-22(11-13-23)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKDFVLEMCSQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4391892.png)
![N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4391895.png)
![2-fluoro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4391902.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4391907.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-phenylpropanamide](/img/structure/B4391909.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4391933.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4391948.png)
![1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4391954.png)
![5-({[(4-fluorophenyl)amino]carbonyl}amino)-N,N,2-trimethylbenzenesulfonamide](/img/structure/B4391960.png)
![N,N-dimethylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B4391976.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4391988.png)
